
1-(2-Methylpropyl)-2-sulfanylidene-1,3-diazinane-4,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methylpropyl)-2-sulfanylidene-1,3-diazinane-4,6-dione, also known as BSO, is a synthetic compound that has been studied for its potential therapeutic applications. BSO is a thiol-based compound that has been shown to have antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Properties
- 2-thiobarbituric acid derivatives have been synthesized and evaluated for their antibacterial properties. Compounds like 1-methyl-3-arylpropane-1,3-diones, when coupled with diazotised simple and sulphonamide bases, showed significant activity against bacteria like S. aureus and E. coli (Nigam, Saharia, & Sharma, 1982).
Spectral Data and Structural Analysis
- Studies on compounds like 2-Diazo-4-cyclopentene-1,3-dione and 2-Diazo-4,6-cycloheptadiene-1,3-dione, which are structurally related to 2-thiobarbituric acid, provide insights into the resonance contribution of canonical forms in these molecules (Oda, Kasai, & Kitahara, 1977).
Complexes with Li(I) and Na(I)
- The Li(I) and Na(I) salts of 2-thiobarbituric acid have been studied, revealing details about their structural properties and how they form complexes. These structures contribute to the understanding of coordination chemistry and molecular interactions (Golovnev & Molokeev, 2013).
Anticoagulant Potential
- Indane-1,3-dione derivatives, related to 2-thiobarbituric acid, have been synthesized and evaluated for their anticoagulant activity. This research has implications for developing new therapeutic agents (Mitka, Kowalski, Pawelec, & Majka, 2009).
Vibrational Spectroscopy and Molecular Structure
- The molecular structure and spectroscopic characteristics of compounds like 5-ethyl-5-phenyl-1,3-diazinane-4,6-dione have been investigated using various spectroscopic techniques and quantum chemical calculations, providing valuable data for material science and molecular physics (Paulraj & Muthu, 2013).
Novel Anticancer Agents
- Research on small-molecule inhibitors targeting RNA demethylases, such as ALKBH5, has identified compounds related to 2-thiobarbituric acid. These studies are significant for developing new anticancer strategies (Selberg, Seli, Kankuri, & Karelson, 2021).
Eigenschaften
IUPAC Name |
1-(2-methylpropyl)-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-5(2)4-10-7(12)3-6(11)9-8(10)13/h5H,3-4H2,1-2H3,(H,9,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZGAVEGIJYAIPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)CC(=O)NC1=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


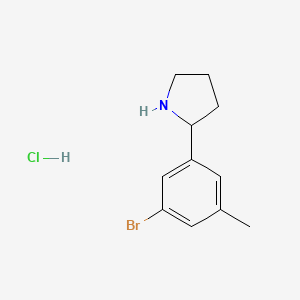
![1-Boc-4-[2-(6-fluoro-5H-imidazo[5,1-a]isoindol-5-yl)acetyl]piperidine](/img/structure/B2416689.png)
![3-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-1-methylpyrazin-2(1H)-one](/img/structure/B2416690.png)
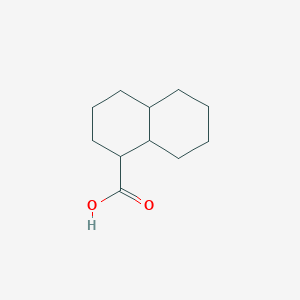
![N-[(1-aminocyclobutyl)methyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B2416693.png)
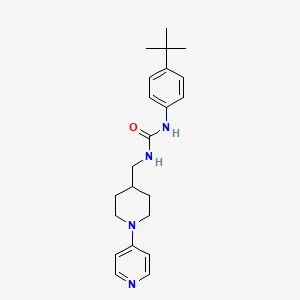
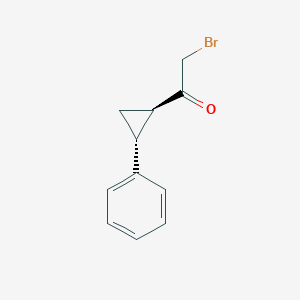
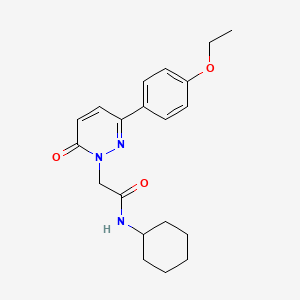

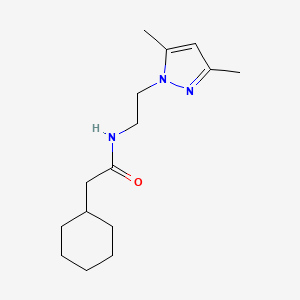
![2-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxan-4-yl}acetic acid](/img/structure/B2416706.png)
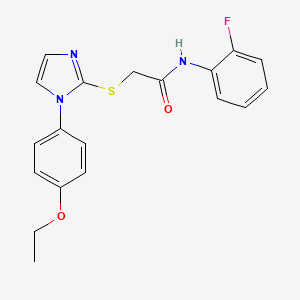
![N-[2-(dimethylamino)-2-methylpropyl]-N-{[4-(3-methylbutoxy)phenyl]methyl}prop-2-enamide](/img/structure/B2416708.png)